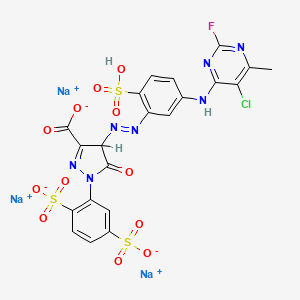

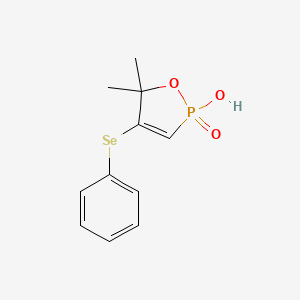

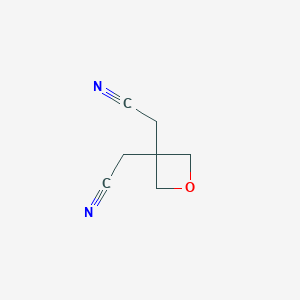

![molecular formula C7H9N5 B12791312 N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 89854-23-9](/img/structure/B12791312.png)

N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 26102, also known as N-succinimidyl S-acetylthioacetate, is a chemical compound with the molecular formula C7H9N5 and a molar mass of 163.17986 g/mol . This compound is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-succinimidyl S-acetylthioacetate involves the reaction of succinimide with acetylthioacetic acid. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the N-succinimidyl ester. The reaction conditions generally include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Scientific Research Applications

N-succinimidyl S-acetylthioacetate is widely used in scientific research due to its ability to modify proteins and other biomolecules. Some of its applications include:

Protein Crosslinking: It is used to introduce sulfhydryl groups into proteins, enabling the formation of disulfide bonds and facilitating protein crosslinking strategies.

Neuroscience Research: It is used in the study of neural stem cells and their differentiation, particularly in the context of neurodegenerative diseases.

Mechanism of Action

The primary mechanism of action of N-succinimidyl S-acetylthioacetate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which reacts with the amine groups present in proteins and other biomolecules. The acetylthio group can be deprotected to generate a free sulfhydryl group, which can then participate in further reactions, such as forming disulfide bonds .

Comparison with Similar Compounds

N-succinimidyl S-acetylthioacetate is unique due to its ability to introduce protected sulfhydryl groups into biomolecules. Similar compounds include:

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This compound also introduces sulfhydryl groups but has a longer spacer arm compared to N-succinimidyl S-acetylthioacetate.

Traut’s Reagent (2-iminothiolane): This reagent introduces sulfhydryl groups without the need for deprotection, making it more straightforward to use but less stable for long-term storage.

N-succinimidyl S-acetylthioacetate stands out due to its short spacer arm and the stability of the protected sulfhydryl group, which can be stored for extended periods and deprotected when needed .

Properties

CAS No. |

89854-23-9 |

|---|---|

Molecular Formula |

C7H9N5 |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine |

InChI |

InChI=1S/C7H9N5/c1-5-3-6(8-2)7-10-9-4-12(7)11-5/h3-4,8H,1-2H3 |

InChI Key |

NBBFOHUPLXVBEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN2C=NN=C2C(=C1)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

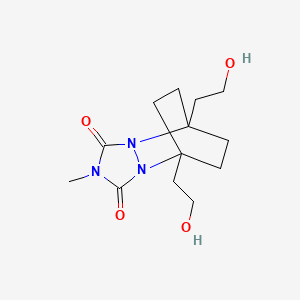

![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)

![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)

![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)